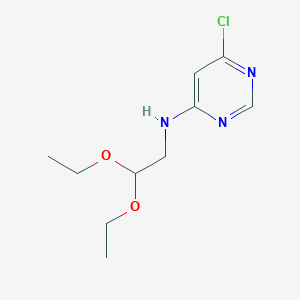

6-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine

描述

6-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C10H16ClN3O2 and its molecular weight is 245.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and are well-distributed throughout the body .

Result of Action

The result of the action of 6-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine is the death of the target cells, particularly those of fungi . This is due to the disruption of the electron transport chain, leading to decreased ATP production and increased reactive oxygen species, which can cause oxidative damage and cell death .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other compounds can affect its efficacy, and certain conditions can affect its stability . .

生化分析

Biochemical Properties

6-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetyl-CoA carboxylase, an enzyme involved in fatty acid biosynthesis . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to a decrease in fatty acid synthesis, which is essential for various cellular processes.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in lipid metabolism, leading to changes in cellular lipid levels . Additionally, this compound can modulate cell signaling pathways, such as the AMPK pathway, which plays a critical role in maintaining cellular energy homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes, and either inhibits or activates their activity. For instance, its binding to acetyl-CoA carboxylase results in enzyme inhibition, leading to reduced fatty acid synthesis . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcription of target genes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in lipid metabolism, such as acetyl-CoA carboxylase . This interaction can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. Additionally, this compound may influence other metabolic pathways, such as those involved in energy production and storage.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its accumulation in lipid-rich areas may enhance its effects on lipid metabolism.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to the endoplasmic reticulum or mitochondria can influence its interactions with enzymes involved in lipid metabolism and energy production.

生物活性

6-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to compile and analyze the existing research on the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H16ClN3O2. The compound features a pyrimidine ring substituted with a chlorine atom and a diethoxyethyl group, which may influence its biological activity by affecting solubility and receptor interactions.

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit varying degrees of antimicrobial activity. For instance, compounds with chlorine substituents often demonstrate enhanced activity against certain bacterial strains. The specific role of the 6-chloro substitution in enhancing antimicrobial effects is supported by studies showing that chlorinated analogues typically outperform their non-chlorinated counterparts in bioassays .

Antimalarial Efficacy

A study on structure-activity relationships for similar pyrimidine derivatives revealed that chlorinated compounds showed significant antimalarial activity. The presence of chlorine at the C6 position was associated with improved potency against Plasmodium falciparum, suggesting that this compound may also exhibit similar properties .

Cytotoxicity and Cancer Research

The cytotoxic effects of pyrimidine derivatives have been investigated in various cancer cell lines. For example, compounds with similar structural features were tested against human cancer cells, revealing significant inhibition of cell proliferation at micromolar concentrations. The mechanism often involves interference with DNA synthesis or repair pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be examined through SAR studies. Key findings include:

- Chlorine Substitution : Chlorinated derivatives tend to exhibit higher biological activity compared to non-chlorinated ones.

- Alkyl Chain Length : The length and branching of alkyl side chains (like diethoxyethyl) can affect lipophilicity and membrane permeability, influencing overall bioactivity.

Table 1 summarizes the comparative activities of various pyrimidine derivatives based on their substituents:

| Compound | EC50 (nM) | Activity Type |

|---|---|---|

| This compound | TBD | Antimalarial |

| Chlorinated analogue A | 37 | Antimicrobial |

| Non-chlorinated analogue B | 80 | Antimicrobial |

| Fluorinated analogue C | TBD | Cytotoxicity |

Case Studies

Several case studies highlight the potential applications of this compound:

- Antimalarial Screening : In a recent screening assay, this compound was evaluated alongside other pyrimidine derivatives for antimalarial efficacy. Results indicated a promising profile with low toxicity in mammalian cells while maintaining significant activity against malaria parasites .

- Cytotoxicity Trials : In vitro studies demonstrated that this compound effectively inhibited the growth of various cancer cell lines without inducing significant cytotoxicity in normal cells, suggesting a favorable therapeutic index .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for preparing 6-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine?

- The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, a method involving 6-chloropyrimidin-4-amine derivatives reacting with diethoxyethylamine in the presence of Pd(PPh₃)₄ as a catalyst under inert conditions (e.g., argon atmosphere) at elevated temperatures (~90°C) in a solvent system like acetonitrile/water (1:1 v/v) . Sodium carbonate is often used as a base to deprotonate intermediates and drive the reaction to completion.

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- 1H/13C NMR : Confirm structural integrity by analyzing chemical shifts for pyrimidine protons (~6.5–8.5 ppm) and diethoxyethyl substituents (e.g., ethoxy groups at ~1.2–1.4 ppm for CH₃ and ~3.5–4.0 ppm for OCH₂) .

- HPLC : Assess purity using reverse-phase columns (C18) with UV detection at 254 nm, employing mobile phases like acetonitrile/water gradients .

- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]+ ion) and fragmentation patterns.

Q. What safety precautions are critical when handling this compound?

- Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid dust formation and inhalation by working in a fume hood. In case of skin contact, rinse immediately with water for 15 minutes. Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Catalyst Loading : Reduce Pd(PPh₃)₄ to ≤5 mol% to minimize costs while maintaining efficiency .

- Solvent Systems : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates.

- Temperature Control : Gradual heating (ramp to 90°C over 30 minutes) prevents side reactions like decomposition of the diethoxyethyl group.

- Workup : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) for purification .

Q. How do structural modifications (e.g., substituents on the pyrimidine ring) influence biological activity?

- Electron-Withdrawing Groups (e.g., Cl) : Enhance electrophilicity at the pyrimidine C4 position, facilitating nucleophilic substitution in kinase inhibitor synthesis (e.g., Bcr-Abl inhibitors) .

- Diethoxyethyl Substituent : Improves solubility and bioavailability by introducing hydrophilic ethoxy groups. Comparative studies with methyl or butyl analogs show reduced cytotoxicity in vitro .

Q. What strategies are effective for resolving contradictions in biological activity data across studies?

- Dose-Response Analysis : Validate activity thresholds using IC₅₀ assays in multiple cell lines (e.g., leukemia K562 vs. solid tumor models).

- Metabolic Stability Testing : Assess hepatic microsomal degradation to differentiate intrinsic activity from pharmacokinetic effects.

- Structural Analog Comparison : Benchmark against N-butyl-6-chloropyrimidin-4-amine derivatives, which exhibit lower antimicrobial activity but higher selectivity .

Q. How can X-ray crystallography and computational modeling elucidate interaction mechanisms?

- Crystallography : Resolve the compound’s conformation (e.g., dihedral angles between pyrimidine and diethoxyethyl groups) to predict binding modes in target proteins .

- Docking Studies : Use software like AutoDock Vina to simulate interactions with ATP-binding pockets in kinases, focusing on hydrogen bonding (N–H⋯N) and hydrophobic contacts .

Q. Methodological Considerations

Q. What analytical workflows are recommended for impurity profiling?

- LC-MS/MS : Identify byproducts (e.g., dechlorinated or oxidized derivatives) with high-resolution mass spectrometry.

- Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) to detect hydrolytic cleavage of ethoxy groups .

Q. How can regioselectivity be controlled during functionalization of the pyrimidine ring?

属性

IUPAC Name |

6-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16ClN3O2/c1-3-15-10(16-4-2)6-12-9-5-8(11)13-7-14-9/h5,7,10H,3-4,6H2,1-2H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSIUFTZDZYORAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CNC1=CC(=NC=N1)Cl)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。